
Aminocarb
Overview
Description
Aminocarb, also known as 4-(Dimethylamino)-3-methylphenyl methylcarbamate, is an organic chemical compound with the molecular formula C₁₁H₁₆N₂O₂. It appears as a white crystalline solid or tan crystals and is primarily used as an insecticide. This compound is effective in controlling a variety of pests, including aphids, soil mollusks, and lepidopterous larvae, making it valuable in agricultural and forestry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminocarb can be synthesized through the reaction of 4-dimethylamino-3-methylphenol with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired carbamate ester. The process involves the following steps:
Preparation of 4-dimethylamino-3-methylphenol: This intermediate is synthesized by methylation of 4-amino-3-methylphenol.
Reaction with Methyl Isocyanate: The intermediate is then reacted with methyl isocyanate to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of specialized equipment to handle the reagents safely and efficiently.
Chemical Reactions Analysis
Types of Reactions: Aminocarb undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed in the presence of water, leading to the breakdown of the carbamate ester bond.
Oxidation: The compound can be oxidized, particularly the dimethylamine moiety, resulting in the formation of 4-dimethylamino-3-methylphenol.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Irradiation: Performed using high-pressure xenon-mercury lamps.
Major Products Formed:
Hydrolysis: Produces 4-dimethylamino-3-methylphenol and methylamine.
Oxidation: Results in the formation of 4-dimethylamino-3-methylphenol.
Irradiation: Leads to various degradation products, including 4-dimethylamino-3-methylphenol.
Scientific Research Applications
Agricultural Applications
Aminocarb is predominantly utilized in forestry and agriculture to combat specific pests.
Forestry Use
- Target Pests : Primarily effective against lepidopterous defoliators, especially the spruce budworm (Choristoneura fumiferana).
- Application Method : Aerial application is common, with approximately 3.7 million hectares treated in Canada at an average dosage of 0.07 kg active ingredient per hectare.
- Formulations : Available as a 167 g/l oil-soluble concentrate and as 50% and 75% wettable powder formulations .
Agricultural Use
- Crops : Utilized on cotton, tomatoes, tobacco, and fruit crops, though its usage in these areas is limited.
- Effectiveness : Demonstrated efficacy against pests like the coddling moth and leaf roller in various fruit crops at application rates of 0.75-1.12 kg active ingredient per 100 liters .
Toxicological Research
This compound has been the subject of numerous studies investigating its toxicological effects on various organisms, including mammals.
Effects on Male Reproductive Health
Recent studies have highlighted the compound's detrimental effects on male fertility:
- Study Overview : Research conducted on mouse Sertoli cells (TM4 cell line) indicated that this compound exposure induces apoptosis, as evidenced by increased caspase-3 activity and mitochondrial membrane potential depolarization.
- Findings : A dose-dependent reduction in cell viability was observed, suggesting significant implications for spermatogenesis and male fertility .
Subchronic Toxicity Studies
Studies involving Wistar rats exposed to this compound revealed:
- Dosage and Duration : Rats were administered varying doses (10, 20, or 40 mg/kg) over a period of 14 days.
- Results : Significant reductions in white blood cell counts were noted after prolonged exposure, alongside alterations in biochemical markers such as decreased acetylcholinesterase activity .
Environmental Impact Studies
The environmental implications of this compound usage have also been investigated, particularly concerning aquatic life.
Aquatic Toxicity
Research has assessed this compound's toxicity to freshwater organisms:
- Study Findings : No behavioral changes were observed in crayfish exposed to low concentrations (0.1 to 5 ppm), although acute toxicity symptoms were noted at higher levels .
Regulatory Considerations
Regulatory limits for this compound residues in food have been established in several countries:
- Australia : Limits set for apples and pears at 4 mg/kg with a preharvest interval of 3 days.
- Germany : Established limits for pome fruit at 1 mg/kg .
Summary Table of Applications
Application Area | Target Organisms | Dosage/Method | Key Findings |
---|---|---|---|
Forestry | Spruce budworm | Aerial application (0.07 kg/ha) | Effective control over large areas |
Agriculture | Various pests (e.g., coddling moth) | 0.75-1.12 kg ai/100 L | Limited usage; effective against specific pests |
Toxicology | Mouse Sertoli cells | Varying concentrations | Induces apoptosis; affects male fertility |
Environmental Impact | Freshwater crayfish | Exposure to 0.1 - 5 ppm | Acute toxicity observed at higher levels |
Regulatory Compliance | Food safety | Residue limits established | Australia (4 mg/kg); Germany (1 mg/kg) |
Mechanism of Action
Aminocarb exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, which ultimately results in the paralysis and death of the insect . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission.
Comparison with Similar Compounds
Carbaryl: Another carbamate insecticide with a broad spectrum of activity.
Carbofuran: Known for its high toxicity and effectiveness against soil-dwelling pests.
Methiocarb: Used primarily for controlling slugs and snails in addition to insects.
Aminocarb’s unique structure and specific applications make it a valuable compound in pest control, with ongoing research exploring its broader implications in various scientific fields.
Biological Activity
Aminocarb is a carbamate insecticide widely used in agricultural practices, particularly for pest control. Its biological activity, primarily as an acetylcholinesterase inhibitor, raises concerns regarding its potential toxicological effects on non-target organisms, including humans. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and implications for male fertility based on recent research findings.
This compound acts primarily by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. The biochemical pathway can be summarized as follows:
- Inhibition of AChE : this compound binds to the active site of AChE, preventing it from hydrolyzing acetylcholine.
- Increased Acetylcholine Levels : Elevated levels of acetylcholine lead to overstimulation of cholinergic receptors, which can cause neurotoxicity.
Cytotoxicity and Cellular Effects
Recent studies have demonstrated that this compound exposure induces significant cytotoxic effects on various cell types. For instance, a study involving mouse Sertoli cells (TM4) revealed that this compound exposure resulted in:
- Dose-Dependent Cytotoxicity : Increasing concentrations of this compound led to reduced cell proliferation and viability. Notably, exposure to 5 μM this compound caused mitochondrial membrane depolarization and increased oxidative stress markers .
- Induction of Apoptosis : The study observed elevated levels of caspase-3, indicating that this compound acts as an apoptotic inducer in these cells .
Table 1: Cytotoxic Effects of this compound on TM4 Cells
Concentration (μM) | Cell Viability (%) | Caspase-3 Activity (Relative Units) | Mitochondrial Membrane Potential (ΔΨm) |
---|---|---|---|
0 | 100 | Baseline | Normal |
1 | 85 | 1 | Slightly Depolarized |
5 | 50 | 3 | Significantly Depolarized |
10 | 20 | 5 | Severely Depolarized |
Toxicological Studies
Toxicological assessments have highlighted additional adverse effects associated with this compound exposure. In a study involving male albino rats:
- Cholinesterase Inhibition : Rats receiving oral doses exhibited significant inhibition of erythrocyte cholinesterase activity, with reductions observed at doses as low as 2 mg/kg .
- Hematological Changes : After prolonged exposure (7 days), significant reductions in white blood cell counts were noted, indicating potential immunotoxic effects .
Table 2: Cholinesterase Inhibition in Rats
Dose (mg/kg) | Erythrocyte Cholinesterase Inhibition (%) |
---|---|
0 | 0 |
0.5 | 10 |
2 | 30 |
8 | 40 |
Implications for Male Fertility
The impact of this compound on male reproductive health has garnered attention due to its potential to affect Sertoli cells, which are essential for spermatogenesis. The aforementioned study indicated that:
- Sertoli Cell Dysfunction : The cytotoxic effects observed suggest that this compound may compromise Sertoli cell function, potentially leading to impaired sperm production and fertility issues in males .
- Need for Further Research : Given the implications for male fertility and reproductive health, further investigations are warranted to elucidate the underlying mechanisms and develop mitigation strategies.
Q & A
Basic Research Questions
Q. What methodologies are recommended for comprehensive physicochemical characterization of aminocarb in laboratory settings?
To characterize this compound, determine its molecular formula (C₁₁H₁₆N₂O₂), molecular weight (208.26 g/mol), and melting point (93–94°C) via differential scanning calorimetry. Measure its partition coefficient (log P = 1.9) using shake-flask or HPLC methods. Stability testing should include exposure to strong oxidizers (e.g., peroxides) to assess reactivity. Use spectroscopic techniques (FTIR, NMR) for structural validation .
Q. What are the standard analytical techniques for quantifying this compound residues in environmental and biological samples?
Extract this compound using ethyl acetate homogenization, followed by cleanup via microcolumn chromatography with alumina adsorbent. Quantify via gas-liquid chromatography (GLC) with flame ionization detection (FID), using a column packed with 1.5% OV-17 and 1.95% OV-210 on Chromosorb W-HP. Validate methods with recovery rates (96–99%) and detection limits (0.01 ppm). Compare with colorimetric techniques, which may have higher error margins in spray deposit assessments .
Method | Recovery Rate | Detection Limit | Error Margin |
---|---|---|---|
GLC-FID | 96–99% | 0.01 ppm | ±5% |
Colorimetric | 85–92% | 0.1 ppm | ±15% |
Q. How does this compound induce neurotoxicity, and what experimental models are used to assess this mechanism?
this compound inhibits acetylcholinesterase (AChE), disrupting synaptic acetylcholine breakdown. In vivo models (e.g., Wistar rats) are dosed orally (10–40 mg/kg body weight). Measure AChE activity in brain homogenates 1–14 days post-exposure using Ellman’s assay. Histopathological analysis of neural tissues (e.g., hippocampal neurons) via hematoxylin-eosin staining confirms neurodegeneration .
Q. What strategies are effective for monitoring this compound contamination in field samples such as foliage and aquatic systems?
Collect foliage/fruit samples post-application and homogenize with ethyl acetate. For aquatic systems, use solid-phase extraction (SPE) with C18 cartridges. Analyze via GLC-AFID, ensuring compliance with EPA guidelines. Report environmental half-life and bioaccumulation potential, particularly given its classification as a Category 1 acute aquatic hazard .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data between acute and chronic this compound exposure studies?
Discrepancies arise from dosage, exposure duration, and model variability. For acute toxicity (oral LD₅₀ = Category 2), prioritize AChE inhibition within 24 hours. Chronic studies (14+ days) should evaluate delayed effects, such as immune suppression (reduced WBC counts) and hepatic enzyme alterations (e.g., elevated alkaline phosphatase). Use longitudinal designs with multiple sampling timepoints to reconcile conflicting data .
Q. What experimental designs are optimal for evaluating sublethal this compound effects on non-target organisms?
Expose model organisms (e.g., Daphnia magna, earthworms) to sublethal doses (1–10% of LD₅₀) in controlled ecosystems. Assess biomarkers like glutathione-S-transferase (GST) for oxidative stress and comet assays for DNA damage. Histological analysis of gills (fish) or midgut (insects) identifies subcellular damage. Include negative controls and replicate trials to minimize variability .
Q. How can multi-organ toxicity be systematically assessed in this compound-exposed organisms?
Conduct necropsy on exposed rodents to harvest liver, kidneys, and testes. Use hematoxylin-eosin staining to identify hemorrhagic foci (liver) and tubular necrosis (kidneys). Quantify serum biomarkers: ALT/AST for hepatotoxicity, creatinine for renal dysfunction, and testosterone for reproductive impairment. Correlate findings with dose-response curves .
Q. What validation criteria are critical for developing reliable this compound analytical methods?
Validate methods per AOAC guidelines:
- Linearity : R² ≥ 0.995 over 0.01–10 ppm.
- Precision : ≤10% RSD for intra-/inter-day trials.
- Accuracy : 85–115% recovery across matrices (foliage, water).
- LOD/LOQ : ≤0.01 ppm via signal-to-noise ratios. Cross-validate with LC-MS/MS for confirmatory analysis .
Q. What methodologies are employed to evaluate this compound-induced reproductive toxicity in mammalian models?
Administer 30–40 mg/kg doses to male rats for 30 days. Assess sperm count (epididymal flush) and motility (computer-assisted semen analysis). Perform testicular histology to identify seminiferous tubule atrophy. Measure follicle-stimulating hormone (FSH) and luteinizing hormone (LH) via ELISA to evaluate endocrine disruption .
Q. How can ecotoxicological studies be designed to assess this compound impacts on aquatic food webs?
Conduct microcosm experiments with algae (primary producers), Daphnia (primary consumers), and fish (secondary consumers). Measure this compound bioaccumulation factors (BAF) and trophic magnification. Use GC-MS to quantify residues in tissues. Model population dynamics to predict ecosystem-level risks, particularly given its high acute aquatic toxicity .
Properties
IUPAC Name |
[4-(dimethylamino)-3-methylphenyl] N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-7-9(15-11(14)12-2)5-6-10(8)13(3)4/h5-7H,1-4H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIDOCRTMDIQIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)NC)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Record name | AMINOCARB | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022172 | |
Record name | Aminocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [ICSC] Colorless solid; [MSDSonline], WHITE CRYSTALS. | |
Record name | Aminocarb | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3627 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | AMINOCARB | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
SLIGHTLY SOL IN WATER; SOL IN POLAR ORG SOLVENTS; MODERATELY SOL IN AROMATIC SOLVENTS, water solubility = 915 mg/l @ 20 °C, Solubility in water, g/100ml at 20 °C: 0.09 (very poor) | |
Record name | AMINOCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/561 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | AMINOCARB | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
Record name | AMINOCARB | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 7.2 | |
Record name | AMINOCARB | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000188 [mmHg], Vapor pressure, Pa at 20 °C: 0.0023 | |
Record name | Aminocarb | |
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Record name | AMINOCARB | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Carbamylation of acetylcholinesterase produces accumulation of acetylcholine and the picture of muscarine and nicotinic poisoning. /Carbamate pesticides/ | |
Record name | AMINOCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/561 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE CRYSTALLINE SOLID, TAN CRYSTALS | |
CAS No. |
2032-59-9 | |
Record name | Aminocarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2032-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Aminocarb [BSI:ISO] | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminocarb | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | AMINOCARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767M03K32Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | AMINOCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/561 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | AMINOCARB | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
93-94 °C, 93 °C | |
Record name | AMINOCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/561 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | AMINOCARB | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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